molecular formula C8H7BrFN B1447737 5-Bromo-4-fluoroindoline CAS No. 1782463-27-7

5-Bromo-4-fluoroindoline

Cat. No.: B1447737
CAS No.: 1782463-27-7
M. Wt: 216.05 g/mol
InChI Key: OYNNWZXFHIIJDG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroindoline is an organic compound belonging to the family of indoline derivatives. It has the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoroindoline can be achieved through several methods. One common approach involves the bromination and fluorination of indoline derivatives. For instance, a method for preparing 5-bromoindole involves dissolving indole in alcoholic organic solvents, adding an aqueous solution of sodium hydrogensulfite, and reacting for several hours . The intermediate product is then subjected to further reactions, including bromination at low temperatures, to yield 5-bromoindole. This intermediate can be further fluorinated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole and indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoroindoline is unique due to the presence of both bromine and fluorine atoms on the indoline ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNWZXFHIIJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-fluoroindoline
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Reactant of Route 4
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Reactant of Route 5
5-Bromo-4-fluoroindoline
Reactant of Route 6
5-Bromo-4-fluoroindoline

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